molecular formula C22H23N3O5S B3311745 N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 946274-44-8

N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B3311745
CAS RN: 946274-44-8
M. Wt: 441.5 g/mol
InChI Key: JFQQPWXWDOVPNR-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen . Thiazole derivatives have been studied for their various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and studied . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by physicochemical and spectral characteristics .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues including aging and diseases like cancer.

Analgesic and Anti-inflammatory Activity

Research has shown that thiazole derivatives can act as analgesic and anti-inflammatory agents . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial activity against various bacterial species . This suggests potential use in the development of new antimicrobial drugs.

Antifungal Activity

In addition to their antimicrobial properties, thiazole derivatives have also shown antifungal activity . This could be beneficial in the treatment of various fungal infections.

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral properties . This suggests potential applications in the treatment of viral infections.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to possess antitumor or cytotoxic properties . This suggests potential applications in cancer treatment.

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases.

Diuretic Activity

Thiazole derivatives have been found to exhibit diuretic properties . This suggests potential applications in the treatment of conditions that benefit from increased urine production.

properties

IUPAC Name

N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-4-30-17-7-5-15(6-8-17)23-20(26)11-16-13-31-22(24-16)25-21(27)14-9-18(28-2)12-19(10-14)29-3/h5-10,12-13H,4,11H2,1-3H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQQPWXWDOVPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 5
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N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 6
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N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

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